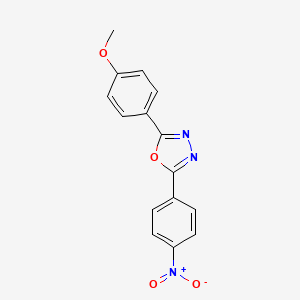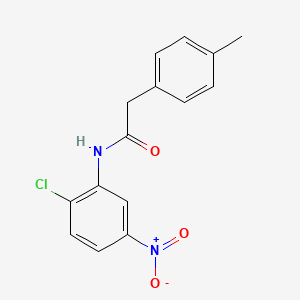
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide, commonly known as CNPA, is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. CNPA is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes. The reactive intermediate can react with DNA and other cellular components, leading to DNA damage and cell death. The mechanism of action of CNPA is similar to that of other nitroaromatic compounds such as nitrofurazone and nitrofurantoin.
Biochemical and Physiological Effects
CNPA has been shown to induce DNA damage and cell death in a variety of cell lines. It has also been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. CNPA has been used as a tool to study the role of nitroreductases and cytochrome P450 enzymes in drug metabolism and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNPA has several advantages as a biochemical tool for studying enzyme function. It is a well-characterized compound that is commercially available. It is also relatively stable and can be stored for long periods of time. However, CNPA has some limitations. It is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving CNPA. One area of research is the development of new nitroaromatic compounds that can be used as biochemical tools to study enzyme function. Another area of research is the development of new methods for synthesizing CNPA and other nitroaromatic compounds. Finally, there is a need for more research on the toxicity of CNPA and other nitroaromatic compounds, particularly in relation to their potential use as anticancer agents.
Conclusion
CNPA is a synthetic compound that is widely used in scientific research as a biochemical tool to study enzyme function. It is synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base. CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes, leading to DNA damage and cell death. CNPA has several advantages as a biochemical tool, but also has some limitations. There are several future directions for research involving CNPA, including the development of new nitroaromatic compounds and the study of their toxicity.
Métodos De Síntesis
CNPA can be synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
CNPA is widely used in scientific research as a biochemical tool to study the function of enzymes such as nitroreductases and cytochrome P450. CNPA is a substrate for these enzymes and is converted into a highly reactive intermediate that can react with DNA and other cellular components. This property of CNPA is used to study the mechanism of action of these enzymes and their role in drug metabolism and toxicity.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-14-9-12(18(20)21)6-7-13(14)16/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBPAZJMPMBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)

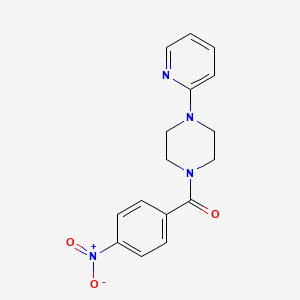

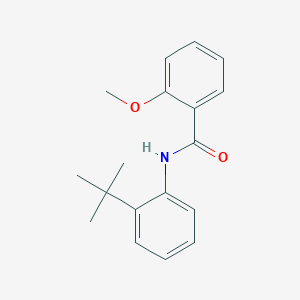

![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

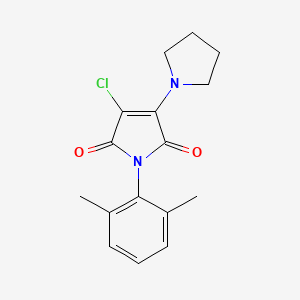
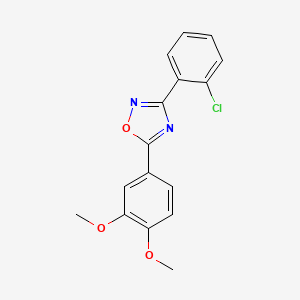

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
